4-fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Description

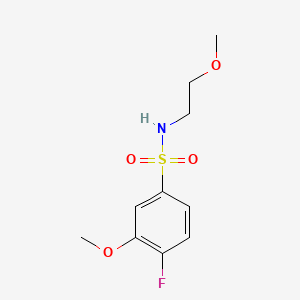

4-Fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the 4-position, a methoxy group at the 3-position, and a 2-methoxyethylamine moiety at the sulfonamide nitrogen (). The presence of electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring, combined with the hydrophilic 2-methoxyethyl chain, may influence its solubility, bioavailability, and target-binding interactions ().

Properties

IUPAC Name |

4-fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO4S/c1-15-6-5-12-17(13,14)8-3-4-9(11)10(7-8)16-2/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBPMUKAJMSZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC(=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:

Nitration and Reduction: The starting material, 4-fluoro-3-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

Alkylation: The amine is then alkylated with 2-methoxyethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

4-fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial properties.

Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it is likely to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activities

The pharmacological profile of sulfonamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups : The 4-fluoro substituent in the target compound may enhance metabolic stability and binding affinity, as seen in fluorinated anticancer agents ().

- Methoxyethyl Chain : The N-(2-methoxyethyl) group likely improves solubility and hydrogen-bonding capacity, similar to compounds in , where this moiety enhanced fungal histone deacetylase (HDAC) inhibition.

- Anticancer Activity : Compounds with bulky heterocyclic substituents (e.g., pyrimidin-2-yl in ) exhibit stronger cytotoxicity, suggesting that the target compound’s simpler substituents may prioritize selectivity over potency.

Molecular Docking and Ligand-Protein Interactions

Comparative docking studies highlight the role of substituents in target binding:

- PPARγ Affinity : Compounds 6 and 7 () showed Gold Scores of 78.09 and 87.26, respectively, with hydrogen bonding scores of 6.11 and 7.42. These scores correlate with their sulfonamide and pyridyl groups’ ability to interact with PPARγ’s ligand-binding domain. The target compound’s methoxyethyl chain may similarly facilitate hydrogen bonding.

- HDAC Inhibition: Boronic acid derivatives with methoxyethyl-phenoxy groups () achieved sub-micromolar IC₅₀ values, outperforming trichostatin A. This suggests that the target compound’s methoxyethyl group could enhance interactions with HDACs.

Biological Activity

4-Fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16FNO4S

- Molecular Weight : 293.33 g/mol

The compound features a fluorine atom, methoxy groups, and a sulfonamide functional group which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine and methoxy groups enhances its binding affinity to enzymes and receptors. It may act through:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : It may also influence receptor-mediated signaling pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related sulfonamide compounds indicated that modifications in the structure can significantly affect their efficacy against various pathogens. For instance, compounds similar to this compound demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 100 to 250 μg/mL .

Antiviral Activity

Research has explored the antiviral potential of sulfonamides, including analogs of this compound, against viruses such as SARS-CoV-2. Preliminary findings suggest that these compounds may inhibit viral replication, although specific IC50 values have yet to be established for this particular compound .

Study 1: Enzyme Inhibition

In a biochemical assay, this compound was tested for its ability to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. The compound exhibited an IC50 value of approximately 50 μM, indicating moderate inhibition compared to standard inhibitors .

Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted using human cell lines to evaluate the safety profile of the compound. The results indicated that at concentrations below 100 μM, there was minimal cytotoxicity observed, suggesting a favorable therapeutic index for further development .

Data Table: Biological Activity Summary

Q & A

Q. What computational tools predict regioselectivity in electrophilic substitutions?

- DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis set calculates Fukui indices to identify reactive aromatic positions .

- Machine learning : Train models on existing sulfonamide datasets to forecast substitution patterns .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.